![molecular formula C23H27N3O3 B6084566 N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6084566.png)
N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide
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Overview
Description
N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide, also known as BMN-673, is a novel poly (ADP-ribose) polymerase (PARP) inhibitor. PARP is an enzyme involved in DNA repair, and PARP inhibitors have been shown to be effective in the treatment of cancer. BMN-673 has been shown to be particularly effective in the treatment of BRCA-deficient tumors.
Mechanism of Action
N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. By inhibiting PARP, N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide causes cancer cells to accumulate DNA damage, which leads to cell death. N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide has been shown to be particularly effective in the treatment of BRCA-deficient tumors, which are unable to repair DNA damage through other mechanisms.
Biochemical and Physiological Effects:
N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide has been shown to be well-tolerated in clinical trials, with few side effects reported. The drug has been shown to be effective in reducing tumor size and improving survival rates in patients with advanced cancer. N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide has several advantages for use in lab experiments. It is a potent and selective PARP inhibitor, making it a useful tool for studying the role of PARP in DNA repair and cancer biology. However, N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide is also relatively expensive and may not be readily available in all laboratories.
Future Directions
There are several future directions for research on N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide. One area of interest is the development of combination therapies that include N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide and other chemotherapy drugs. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide. Additionally, there is ongoing research into the use of PARP inhibitors in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease.
Synthesis Methods
N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and the final product is obtained after several purification steps.
Scientific Research Applications
N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide has been extensively studied in preclinical and clinical trials for the treatment of cancer. It has been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide has also been shown to be effective in combination with other chemotherapy drugs.
properties
IUPAC Name |
N-[[1-[(6-methoxy-2H-chromen-3-yl)methyl]piperidin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-28-21-6-7-22-20(11-21)10-18(16-29-22)15-26-9-3-4-17(14-26)12-25-23(27)19-5-2-8-24-13-19/h2,5-8,10-11,13,17H,3-4,9,12,14-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFOMUDSMKPPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)CN3CCCC(C3)CNC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide |
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